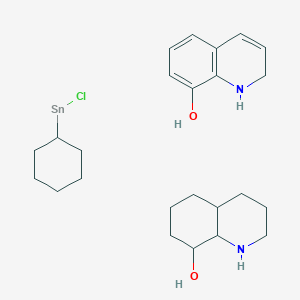
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Méthodes De Préparation
The synthesis of 3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-3-methoxybenzene with pyridine-2,6-diamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like 1-methyl-2-pyrrolidinone at elevated temperatures (around 120°C) for several hours .
Analyse Des Réactions Chimiques
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine can be compared with similar compounds such as:
- 2,5-Dichloro-3-methoxyphenylacetic acid
- 3-(2,5-Dichloro-3-methoxyphenyl)-2-propenoic acid
- Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-
These compounds share structural similarities but differ in their specific functional groups and properties.
Propriétés
Formule moléculaire |
C12H11Cl2N3O |
|---|---|
Poids moléculaire |
284.14 g/mol |
Nom IUPAC |
3-(2,5-dichloro-3-methoxyphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-18-9-5-6(13)4-8(11(9)14)7-2-3-10(15)17-12(7)16/h2-5H,1H3,(H4,15,16,17) |
Clé InChI |
BMFUNDNHGYSWPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Cl)C2=C(N=C(C=C2)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)








![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)


![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)

